Home > Products > Screening Compounds P111970 > Tlr4/NF-|EB/mapk-IN-1
Tlr4/NF-|EB/mapk-IN-1 -

Tlr4/NF-|EB/mapk-IN-1

Catalog Number: EVT-12559361
CAS Number:
Molecular Formula: C19H25BrO6
Molecular Weight: 429.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Toll-like receptor 4, nuclear factor kappa-light-chain-enhancer of activated B cells, and mitogen-activated protein kinases are key components of the immune response, particularly in mediating inflammation. The compound Tlr4/NF-κB/MAPK-IN-1 is a significant focus in research due to its role in various inflammatory pathways and potential therapeutic applications.

Source

Tlr4/NF-κB/MAPK-IN-1 is primarily derived from studies investigating the signaling pathways activated by Toll-like receptor 4. This receptor is crucial for recognizing pathogen-associated molecular patterns, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways, which are integral in regulating immune responses and inflammation.

Classification

Tlr4/NF-κB/MAPK-IN-1 is classified within the realm of pharmacological agents targeting inflammatory pathways. It functions as an inhibitor that modulates the activity of these critical signaling cascades, making it a valuable compound in therapeutic contexts for conditions characterized by excessive inflammation.

Synthesis Analysis

Methods

The synthesis of Tlr4/NF-κB/MAPK-IN-1 typically involves organic synthesis techniques that may include:

  • Chemical Reactions: Utilizing reagents that specifically target and inhibit components within the TLR4 signaling pathway.
  • Purification Techniques: Employing chromatography methods to isolate the desired compound after synthesis.

Technical Details

The synthesis often requires a multi-step process where initial compounds are reacted under controlled conditions to form intermediates, which are subsequently modified to yield Tlr4/NF-κB/MAPK-IN-1. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are used to confirm the identity and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of Tlr4/NF-κB/MAPK-IN-1 can be analyzed using various spectroscopic methods. While specific structural details were not provided in the search results, compounds targeting these pathways typically exhibit functional groups that allow for interaction with protein targets involved in inflammatory signaling.

Data

Molecular modeling studies may provide insights into how Tlr4/NF-κB/MAPK-IN-1 interacts with its targets at an atomic level, predicting binding affinities and potential conformational changes upon binding.

Chemical Reactions Analysis

Reactions

Tlr4/NF-κB/MAPK-IN-1 participates in several chemical reactions that modulate inflammatory responses:

  • Inhibition of Phosphorylation: The compound may inhibit the phosphorylation of key proteins involved in the NF-κB pathway, thereby reducing pro-inflammatory cytokine production.
  • Blocking Signal Transduction: It can interfere with the recruitment of adaptor proteins necessary for propagating signals from Toll-like receptor 4 to downstream effectors.

Technical Details

The mechanism by which Tlr4/NF-κB/MAPK-IN-1 exerts its effects often involves competitive inhibition or allosteric modulation of target proteins. Detailed kinetic studies may reveal how effectively it can block these pathways under various physiological conditions.

Mechanism of Action

Process

The mechanism of action for Tlr4/NF-κB/MAPK-IN-1 involves:

  1. Binding to Toll-like Receptor 4: The compound may bind to Toll-like receptor 4 or associated proteins, preventing their activation by ligands such as lipopolysaccharides.
  2. Inhibition of Downstream Signaling: By blocking the activation of mitogen-activated protein kinases and nuclear factor kappa-light-chain-enhancer of activated B cells, it reduces the transcription of inflammatory genes.

Data

Experimental data support that inhibition leads to decreased levels of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-6, demonstrating its potential efficacy in treating inflammatory diseases.

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or solubility were not detailed in the search results, compounds targeting similar pathways typically possess moderate lipophilicity, allowing them to traverse cellular membranes effectively.

Chemical Properties

Chemical stability is crucial for therapeutic efficacy. Tlr4/NF-κB/MAPK-IN-1 should exhibit stability under physiological conditions while maintaining reactivity towards its biological targets.

Applications

Scientific Uses

Tlr4/NF-κB/MAPK-IN-1 has several promising applications in scientific research and medicine:

  • Therapeutic Development: It is being explored as a potential treatment for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
  • Research Tool: The compound serves as a valuable tool for dissecting the roles of Toll-like receptor 4 signaling in various biological contexts, aiding in understanding disease mechanisms related to inflammation.

Properties

Product Name

Tlr4/NF-|EB/mapk-IN-1

IUPAC Name

[(4S)-4-[(3aR,4S,7aR)-4-acetyloxy-6-(bromomethyl)-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate

Molecular Formula

C19H25BrO6

Molecular Weight

429.3 g/mol

InChI

InChI=1S/C19H25BrO6/c1-10(6-5-7-24-12(3)21)16-14(9-20)8-15-17(11(2)19(23)26-15)18(16)25-13(4)22/h10,15,17-18H,2,5-9H2,1,3-4H3/t10-,15+,17+,18+/m0/s1

InChI Key

JLDQUFKUAFNISU-QMHBMSAFSA-N

Canonical SMILES

CC(CCCOC(=O)C)C1=C(CC2C(C1OC(=O)C)C(=C)C(=O)O2)CBr

Isomeric SMILES

C[C@@H](CCCOC(=O)C)C1=C(C[C@@H]2[C@H]([C@@H]1OC(=O)C)C(=C)C(=O)O2)CBr

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.